molecular formula C7H7BrO3 B3032889 3-Bromo-6-methoxybenzene-1,2-diol CAS No. 61559-82-8

3-Bromo-6-methoxybenzene-1,2-diol

Cat. No. B3032889
CAS RN: 61559-82-8
M. Wt: 219.03 g/mol
InChI Key: FRPLUCSOQCYPPX-UHFFFAOYSA-N
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Description

The compound 3-Bromo-6-methoxybenzene-1,2-diol is a brominated methoxybenzene derivative, which is a class of compounds that have been studied for various synthetic and biological applications. These compounds often serve as intermediates in the synthesis of more complex molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related brominated methoxybenzene derivatives has been explored in several studies. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This synthesis involved the use of BBr3 for demethylation, indicating the potential for bromine to play a role in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzene derivatives can be quite complex. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene was determined, revealing a trigonal bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 3-Bromo-6-methoxybenzene-1,2-diol could also exhibit interesting geometrical features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated methoxybenzene derivatives undergo various chemical reactions. The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has been studied, showing that the presence of electron-donating or -withdrawing groups significantly affects the bromination products . This implies that the reactivity of 3-Bromo-6-methoxybenzene-1,2-diol could be influenced by the presence of the bromo and methoxy groups, as well as the diol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For instance, the crystal packing and non-covalent interactions in the structure of 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman were analyzed using X-ray diffraction and density functional theory, highlighting the importance of hydrogen bonding and other intermolecular forces . These findings suggest that 3-Bromo-6-methoxybenzene-1,2-diol may also exhibit specific physical properties such as solubility and melting point, which could be determined by similar intermolecular interactions.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Diphosphene and Fluorenylidenephosphine : The preparation of a bulky bromobenzene derivative led to the synthesis of diphosphene and fluorenylidenephosphine, compounds with low-coordinate phosphorus atoms. The influence of the p-methoxy group in the system was revealed through UV–vis spectra and 31P NMR chemical shifts, demonstrating an essential role in the electronic perturbation of the synthesized molecules (Toyota et al., 2003).

Biological Activity and Antioxidant Properties

  • Antioxidant Activity in Marine Algae : An investigation into the marine red alga Rhodomela confervoides yielded 19 naturally occurring bromophenols. These compounds exhibited potent antioxidant activities, surpassing or matching those of known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that such marine algae could be a significant source of natural antioxidants, potentially beneficial for preventing oxidative deterioration in foods (Li et al., 2011).

Photovoltaic and Energy-Related Applications

  • Polymer Solar Cells : A study explored the synthesis of a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), focusing on its application in polymer solar cells (PSCs). This derivative exhibited superior photovoltaic performance compared to the standard PCBM, indicating its potential as a promising new acceptor material for high-performance PSCs (Jin et al., 2016).

properties

IUPAC Name

3-bromo-6-methoxybenzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLUCSOQCYPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395304
Record name 3-bromo-6-methoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxybenzene-1,2-diol

CAS RN

61559-82-8
Record name 3-bromo-6-methoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aldehyde 12 (23 g) was suspended in 2% sodium hydroxide (300 mL) and a solution of 30% hydrogen peroxide (15.8 g, 1.4 eq.) was added. After 2 hours, another portion of 30% hydrogen peroxide (1.4 eq.) was added and the solution stirred overnight. The reaction mixture was acidified, extracted with dichloromethane, washed with sodium thiosulfate and the solvent removed in vacuo to afford a tan solid. The solid was recrystallized from methanol to afford colorless crystals (14 g, 64%): m.p. 122.3-124.3° C., lit20 m.p. 124-126° C.; EIMS m/z 220 (M+, 81Br), 218 (M+, 79Br), 205, 203, 177, 175, 95; 1HNMR δ 6.99 (1H, d, J=9.0 Hz, H5), 6.42 (1H, d, J=9.0 Hz, H4), 5.56 (1H, s, OH), 5.51 (1H, s, OH), 3.88 (3H, s, OCH3); 13C—NMR (75.5 MHZ) δ 146.59, 140.95, 133.47, 122.21, 104.35, 101.55, 56.31; Anal. Calcd. For C7H7O3Br: C, 38.39; H, 3.22. Found: C, 38.47; H, 3.36.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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